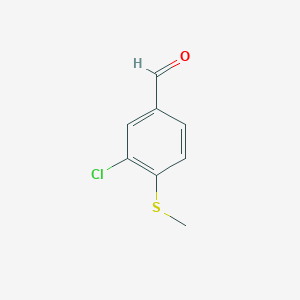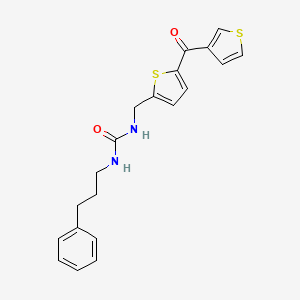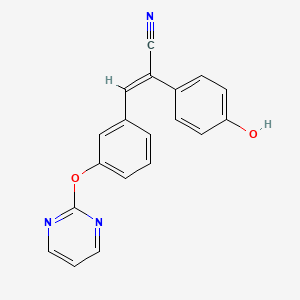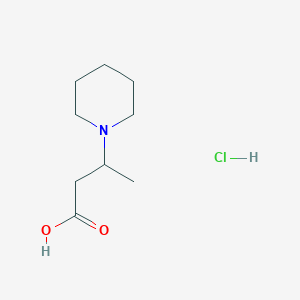
3-Chloro-4-methylsulfanyl-benzaldehyde
Overview
Description
3-Chloro-4-methylsulfanyl-benzaldehyde: is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is characterized by the presence of a chloro group at the third position and a methylsulfanyl group at the fourth position on the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Scientific Research Applications
Chemistry: 3-Chloro-4-methylsulfanyl-benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of aldehyde-containing compounds on biological systems. It may also be used in the development of biochemical assays .
Medicine: This compound could be investigated for its potential therapeutic effects .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it valuable for various synthetic processes .
Safety and Hazards
The safety information for 3-Chloro-4-(methylthio)benzaldehyde includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde can be achieved through several methods. One common method involves the reaction of 3-Chloro-4-fluorobenzaldehyde with sodium thiomethoxide . The reaction typically occurs under controlled conditions to ensure the proper substitution of the fluorine atom with the methylsulfanyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylsulfanyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-4-methylsulfanyl-benzoic acid.
Reduction: 3-Chloro-4-methylsulfanyl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylsulfanyl-benzaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical reactions, including condensation reactions and nucleophilic additions . The chloro and methylsulfanyl groups also contribute to the compound’s reactivity and influence its interactions with other molecules .
Comparison with Similar Compounds
3-Chloro-4-methylbenzaldehyde: Lacks the sulfanyl group, resulting in different reactivity and applications.
4-Methylsulfanyl-benzaldehyde: Lacks the chloro group, affecting its chemical properties and reactivity.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical behavior.
Uniqueness: 3-Chloro-4-methylsulfanyl-benzaldehyde is unique due to the presence of both chloro and methylsulfanyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-chloro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPOJFNFLYALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)
![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)


![3-[2-(4-chlorophenyl)-2-oxoethyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2547812.png)


![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2547817.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(furan-2-yl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2547823.png)
